Neopentyl formate

Description

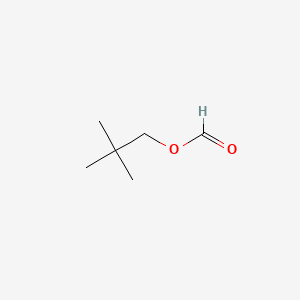

Structure

3D Structure

Properties

CAS No. |

23361-67-3 |

|---|---|

Molecular Formula |

C6H12O2 |

Molecular Weight |

116.16 g/mol |

IUPAC Name |

2,2-dimethylpropyl formate |

InChI |

InChI=1S/C6H12O2/c1-6(2,3)4-8-5-7/h5H,4H2,1-3H3 |

InChI Key |

DGMIPKNXUDSQGI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)COC=O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Neopentyl Formate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neopentyl formate (B1220265) (IUPAC name: 2,2-dimethylpropyl formate) is an organic compound classified as a formate ester. It is formed from the esterification of neopentyl alcohol and formic acid.[1][2] Its molecular formula is C₆H₁₂O₂.[1][2][3][4] The defining structural feature of neopentyl formate is the neopentyl group, which consists of a central carbon atom bonded to three methyl groups and a CH₂ group. This bulky alkyl group imparts significant steric hindrance around the ester functionality, influencing its physical properties and chemical reactivity.[1][2] This steric shielding makes the carbonyl carbon less susceptible to nucleophilic attack, thereby increasing its stability against hydrolysis compared to less hindered esters.[2] This guide provides a comprehensive overview of the known physical properties of this compound, detailed experimental protocols for their determination, and a logical workflow for property characterization.

Molecular and Physical Properties

Table 1: Physical and Molecular Properties of this compound

| Property | Value (this compound) | Value (n-Pentyl Formate - Isomer) | Data Source |

| Molecular Formula | C₆H₁₂O₂ | C₆H₁₂O₂ | [1][2][3][4] |

| Molecular Weight | 116.16 g/mol | 116.16 g/mol | [1][2][3][4] |

| CAS Registry Number | 23361-67-3 | 638-49-3 | [1][3] |

| Appearance | Colorless to light yellow liquid (presumed) | Colorless to light yellow liquid | [5] |

| Boiling Point | Data not available; moderate volatility expected.[1] | 132 °C | [5][6] |

| Melting Point | Data not available | -73.5 °C | [5] |

| Density | Data not available | 0.884 g/mL at 25 °C | [5] |

| Refractive Index (n20/D) | Data not available | 1.399 | [5] |

| Solubility | Sparingly soluble in water; miscible with ethanol (B145695), diethyl ether, and chloroform.[1] | Insoluble in water (0.3% at 20°C); miscible with ethanol and ether.[5] |

Experimental Protocols for Physical Property Determination

The following sections detail the standard methodologies for determining the key physical properties of a liquid organic compound such as this compound.

Boiling Point Determination (Micro-Reflux Method)

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[7] For small sample volumes, a micro-boiling point determination is effective.[8][9]

Methodology:

-

Sample Preparation: A small volume (approx. 0.5 mL) of the liquid sample (this compound) is placed into a small test tube using a Pasteur pipette. A small magnetic stir bar is added to prevent bumping during heating.[9]

-

Apparatus Setup: A thermometer is suspended in the test tube, ensuring the bulb is positioned just above the liquid surface to measure the vapor temperature. The test tube is placed in a heating block or an oil bath on a magnetic stirrer hotplate.[8][9]

-

Heating and Observation: The apparatus is heated gently while stirring. The liquid will begin to boil and reflux—a state where the vapor condenses on the cooler, upper walls of the test tube and flows back down.[8][9] This is often visible as a ring of condensing liquid.[9]

-

Measurement: The thermometer bulb should be positioned at the level of this reflux ring. Once the liquid is gently refluxing, the temperature reading on the thermometer will stabilize. This stable temperature is recorded as the boiling point.[8][9] It is crucial not to heat so strongly that the sample boils away.[8]

Density Measurement

Density is the mass of a substance per unit volume. For a liquid, it can be determined by measuring the mass of a known volume.[10]

Methodology:

-

Mass of Empty Container: An empty, dry container of a known volume, such as a pycnometer or a graduated cylinder, is weighed on an analytical balance.[11]

-

Volume Measurement: The liquid (this compound) is carefully added to the container up to a calibrated mark. For a graduated cylinder, the volume is read from the bottom of the meniscus.[11]

-

Mass of Filled Container: The container with the liquid is weighed again.

-

Calculation: The mass of the liquid is determined by subtracting the mass of the empty container from the mass of the filled container. The density is then calculated using the formula: Density = Mass / Volume[10]

-

Temperature Control: The temperature of the liquid should be recorded as density is temperature-dependent.[12] The measurement should be repeated multiple times to ensure precision.[11]

Refractive Index Measurement

The refractive index is a dimensionless number that describes how fast light travels through a material.[13] It is a characteristic property and is commonly measured using an Abbe refractometer.

Methodology:

-

Instrument Calibration: The refractometer is turned on and the prism is cleaned with a suitable solvent (e.g., ethanol or isopropanol) and a soft lens tissue. The instrument is calibrated using a standard with a known refractive index, often distilled water.

-

Sample Application: A few drops of the liquid sample (this compound) are placed onto the surface of the lower prism.

-

Measurement: The prisms are closed and locked. The light source is positioned, and the user looks through the eyepiece. The coarse and fine adjustment knobs are used to bring the dividing line between the light and dark fields into sharp focus on the crosshairs.

-

Reading the Value: The refractive index value is read directly from the instrument's scale. The temperature is also recorded, as the refractive index is temperature-dependent. The standard notation is nT/D, where D refers to the sodium D-line (589 nm), and T is the temperature in degrees Celsius.

Solubility Determination

Solubility is the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature.[14]

Methodology (Analytical Method):

-

System Preparation: A surplus amount of the solute (this compound) is added to a known volume of the solvent (e.g., water) in a sealed container, such as a test tube or flask.[15]

-

Equilibration: The mixture is agitated (e.g., shaken or stirred) at a constant, controlled temperature for an extended period (typically 24 hours or longer) to ensure that equilibrium is reached and a saturated solution is formed.[15]

-

Phase Separation: After equilibration, the agitation is stopped, and the undissolved solute is allowed to settle. The saturated solution is then carefully separated from the excess solute by filtration or centrifugation.

-

Concentration Analysis: The concentration of the solute in the clear, saturated solution is determined using a suitable analytical technique. For an ester like this compound, this could involve gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

Reporting: The solubility is reported as the concentration of the solute in the saturated solution (e.g., in g/L or mol/L) at the specified temperature.[14]

Visualization of Experimental Workflow

The logical flow for the comprehensive determination of the physical properties of a liquid chemical sample is depicted below. This workflow outlines the sequential steps from sample acquisition to the final analysis and reporting of each distinct physical property.

Caption: Workflow for the determination of this compound's physical properties.

References

- 1. This compound (23361-67-3) for sale [vulcanchem.com]

- 2. This compound|CAS 23361-67-3|Research Chemical [benchchem.com]

- 3. This compound | C6H12O2 | CID 219522 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. chembk.com [chembk.com]

- 6. pentyl formate [stenutz.eu]

- 7. Video: Boiling Points - Concept [jove.com]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. chem.ucalgary.ca [chem.ucalgary.ca]

- 10. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. homesciencetools.com [homesciencetools.com]

- 13. Refractive index - Wikipedia [en.wikipedia.org]

- 14. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 15. lup.lub.lu.se [lup.lub.lu.se]

An In-depth Technical Guide to Neopentyl Formate (CAS Number: 23361-67-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neopentyl formate (B1220265), with the CAS registry number 23361-67-3, is the formate ester of neopentyl alcohol.[1][2][3] Its chemical structure is characterized by a sterically hindered neopentyl group attached to the formate moiety. This significant steric hindrance is a defining feature, profoundly influencing its chemical reactivity and stability.[1][3] This technical guide provides a comprehensive overview of neopentyl formate, including its chemical and physical properties, detailed synthesis and purification protocols, spectroscopic data, and safety information.

Chemical and Physical Properties

This compound is a compound with the molecular formula C₆H₁₂O₂ and a molecular weight of 116.16 g/mol .[1][2][3] While experimental data on some physical properties are limited, a combination of computed and analogous compound data provides a good profile of the substance.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₁₂O₂ | [1][2][3] |

| Molecular Weight | 116.16 g/mol | [1][2][3] |

| CAS Number | 23361-67-3 | [1][2][3] |

| IUPAC Name | 2,2-dimethylpropyl formate | [3] |

| Synonyms | Neopentyl methanoate, Formic acid, neopentyl ester | [1][2][3] |

| Boiling Point | Estimated ~128-132 °C (analogous to n-pentyl formate) | [4] |

| Melting Point | Not available (expected to be low) | |

| Density | Not available | |

| Solubility | Sparingly soluble in water; miscible with organic solvents like ethanol, diethyl ether, and chloroform.[1] | [1] |

| XLogP3 | 1.9 | [3] |

| Hydrogen Bond Donor Count | 0 | [3] |

| Hydrogen Bond Acceptor Count | 2 | [3] |

| Rotatable Bond Count | 3 | [3] |

| Topological Polar Surface Area | 26.3 Ų | [3] |

Synthesis and Purification

This compound is primarily synthesized through the Fischer esterification of neopentyl alcohol with formic acid, using an acid catalyst.[3][5] An alternative method is transesterification.[3]

Experimental Protocol: Fischer Esterification

This protocol outlines the synthesis of this compound from neopentyl alcohol and formic acid.

Materials:

-

Neopentyl alcohol (1.0 mol, 88.15 g)

-

Formic acid (1.2 mol, 55.24 g, ~46 mL of 98-100%)

-

Concentrated sulfuric acid (catalyst, ~2-3 mL)

-

Diethyl ether (for extraction)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

Equipment:

-

Round-bottom flask (250 mL)

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Separatory funnel (500 mL)

-

Distillation apparatus (for purification)

Procedure:

-

Combine neopentyl alcohol and formic acid in the round-bottom flask.

-

While stirring, slowly add the concentrated sulfuric acid.

-

Attach the reflux condenser and heat the mixture to reflux for 4-6 hours.

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and add 100 mL of diethyl ether.

-

Wash the organic layer sequentially with:

-

100 mL of water

-

100 mL of saturated sodium bicarbonate solution (to neutralize excess acid, perform carefully due to CO₂ evolution)

-

100 mL of brine

-

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent.

-

Remove the diethyl ether under reduced pressure using a rotary evaporator.

-

Purify the crude this compound by fractional distillation.

Experimental Protocol: Purification by Fractional Distillation

Equipment:

-

Distillation flask

-

Fractionating column (e.g., Vigreux)

-

Condenser

-

Receiving flask

-

Heating mantle

-

Thermometer

Procedure:

-

Set up the fractional distillation apparatus.

-

Place the crude this compound in the distillation flask.

-

Heat the flask gently.

-

Collect the fraction that distills at the expected boiling point of this compound (approximately 128-132 °C). Discard any initial lower-boiling fractions.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show two distinct signals:

-

Formyl Proton (H-C=O): A singlet around δ 8.0 ppm.

-

Methylene Protons (-CH₂-O-): A singlet around δ 3.8 ppm.

-

Methyl Protons (-C(CH₃)₃): A singlet around δ 0.9 ppm.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Formyl H | ~8.0 | Singlet | 1H |

| Methylene H | ~3.8 | Singlet | 2H |

| Methyl H | ~0.9 | Singlet | 9H |

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Chemical Shift (δ, ppm) |

| Carbonyl C (C=O) | ~161 |

| Methylene C (-CH₂-O-) | ~75 |

| Quaternary C (-C(CH₃)₃) | ~31 |

| Methyl C (-C(CH₃)₃) | ~26 |

Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying key functional groups.

Table 4: Characteristic IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C=O Stretch (Ester) | ~1720 | Strong |

| C-O Stretch (Ester) | ~1180 | Strong |

| C-H Stretch (Alkyl) | 2850-3000 | Medium-Strong |

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern. The molecular ion peak (M⁺) for this compound would be observed at m/z = 116. A prominent fragment would be the neopentyl cation at m/z = 71, resulting from the loss of the formate group.

Reactivity and Stability

The most significant chemical characteristic of this compound is the steric hindrance provided by the bulky neopentyl group.[1][3] This steric bulk shields the carbonyl carbon from nucleophilic attack, which significantly slows down the rates of reactions such as hydrolysis and transesterification compared to less hindered esters.[3] This inherent stability makes this compound and its derivatives useful in applications requiring durability under challenging chemical conditions.[3]

Applications in Research

Due to its unique structural properties, this compound serves as a valuable compound for studying steric and electronic effects on reaction mechanisms in organic synthesis.[3] It can be used in studies of kinetic resolution and as a stabilizing group in synthetic intermediates.[3]

Safety and Handling

Biological Activity and Drug Development

Currently, there is no available information in the searched literature specifically detailing the biological activity, pharmacological effects, or involvement in signaling pathways of this compound. Research in these areas has primarily focused on related compounds such as neopentyl glycol.

Logical Relationships and Workflows

The synthesis and purification of this compound can be visualized as a straightforward workflow.

Caption: Synthesis and purification workflow for this compound.

The mechanism of Fischer esterification involves several key steps that illustrate the role of the acid catalyst.

References

- 1. This compound (23361-67-3) for sale [vulcanchem.com]

- 2. CN103483179B - Method for purifying crude sodium formate byproduct from neopentyl glycol production - Google Patents [patents.google.com]

- 3. This compound | C6H12O2 | CID 219522 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. tcichemicals.com [tcichemicals.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. lgchemon.com [lgchemon.com]

- 9. moellerchemie.com [moellerchemie.com]

- 10. mu-intel.com [mu-intel.com]

Neopentyl Formate: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of neopentyl formate (B1220265), a formate ester recognized for its unique structural characteristics and applications in organic synthesis. The significant steric hindrance provided by the neopentyl group imparts considerable stability to this molecule, making it a subject of interest for investigating reaction mechanisms and as a stable building block in complex molecular architectures.

Core Molecular and Physical Properties

Neopentyl formate, with the IUPAC name 2,2-dimethylpropyl formate, is the ester formed from neopentyl alcohol and formic acid.[1][2] Its chemical formula is C₆H₁₂O₂ and it has a molecular weight of 116.16 g/mol .[2][3][4] The defining feature of this compound is the bulky neopentyl group, which sterically shields the carbonyl carbon. This structure slows the rate of nucleophilic attack, such as hydrolysis, when compared to less hindered esters, granting it enhanced stability.[1][2]

| Property | Value | Source |

| Molecular Formula | C₆H₁₂O₂ | [1][2][3][4] |

| Molecular Weight | 116.16 g/mol | [1][2][3][4] |

| IUPAC Name | 2,2-dimethylpropyl formate | [1][3] |

| CAS Number | 23361-67-3 | [1] |

| Synonyms | Neopentyl methanoate, NSC-932 | [1][3] |

| Solubility | Sparingly soluble in water; miscible with ethanol, diethyl ether, and chloroform. | [1] |

| Computed Boiling Point | 123-124 °C (for isomer isopentyl formate) | [5] |

| Computed Density | 0.859 g/mL at 25 °C (for isomer isopentyl formate) | [5] |

| Computed Refractive Index | n20/D 1.397 (for isomer isopentyl formate) | [5] |

Synthesis of this compound via Fischer Esterification

The primary method for synthesizing this compound is through the direct Fischer esterification of neopentyl alcohol with formic acid, utilizing an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.[2][6] The reaction is reversible and is typically driven towards the product by using an excess of one reactant or by removing water as it forms.[6]

Experimental Protocol

Objective: To synthesize this compound from neopentyl alcohol and formic acid.

Materials:

-

Neopentyl alcohol (2,2-dimethyl-1-propanol)

-

Formic acid (≥95%)

-

Concentrated sulfuric acid (H₂SO₄)

-

Diethyl ether

-

5% aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Distillation apparatus

-

Magnetic stirrer and stir bar

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine neopentyl alcohol and a molar excess of formic acid.

-

Catalyst Addition: Slowly and carefully add a catalytic amount (e.g., 5 drops) of concentrated sulfuric acid to the mixture while stirring.[7]

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle.[7][8] Allow the reaction to reflux for approximately one hour to drive the esterification to completion.[8][9]

-

Cooling: After the reflux period, remove the heating mantle and allow the reaction mixture to cool to room temperature.

-

Work-up and Extraction:

-

Transfer the cooled mixture to a separatory funnel.

-

Add diethyl ether to dissolve the organic components and then add water to wash the mixture.[7][8]

-

Separate and discard the lower aqueous layer.

-

Wash the organic layer sequentially with 5% aqueous sodium bicarbonate solution to neutralize any remaining acid (venting frequently to release CO₂ produced), followed by a wash with brine to remove residual water and inorganic salts.[7][8]

-

-

Drying: Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous magnesium sulfate or sodium sulfate.[7]

-

Purification:

-

Decant or filter the dried solution to remove the drying agent.

-

Purify the crude this compound by fractional distillation to separate it from any unreacted starting materials and byproducts.[1]

-

Synthesis and Purification Workflow

The following diagram illustrates the key stages in the synthesis and purification of this compound.

Caption: Workflow for this compound Synthesis.

References

- 1. This compound (23361-67-3) for sale [vulcanchem.com]

- 2. This compound|CAS 23361-67-3|Research Chemical [benchchem.com]

- 3. This compound | C6H12O2 | CID 219522 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. chembk.com [chembk.com]

- 6. athabascau.ca [athabascau.ca]

- 7. community.wvu.edu [community.wvu.edu]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. cerritos.edu [cerritos.edu]

An In-depth Technical Guide to 2,2-dimethylpropyl formate (Neopentyl Formate)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-dimethylpropyl formate (B1220265), systematically known by its IUPAC name 2,2-dimethylpropyl formate, is a carboxylate ester characterized by the presence of a sterically hindered neopentyl group attached to a formate moiety.[1] This unique structural feature imparts significant chemical stability, particularly against hydrolysis, making it and its derivatives subjects of interest in organic synthesis and materials science.[2] While not a frontline pharmaceutical agent itself, the neopentyl scaffold is explored in medicinal chemistry for its potential to enhance the metabolic stability of drug candidates.[2] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2,2-dimethylpropyl formate, with a focus on data relevant to researchers in drug development.

Chemical and Physical Properties

Table 1: Chemical Identifiers and Computed Properties of 2,2-dimethylpropyl formate

| Property | Value | Source |

| IUPAC Name | 2,2-dimethylpropyl formate | [1] |

| Synonyms | Neopentyl formate, Neopentyl methanoate | [3][4] |

| CAS Number | 23361-67-3 | [1][4] |

| Molecular Formula | C₆H₁₂O₂ | [1][4] |

| Molecular Weight | 116.16 g/mol | [1][4] |

| InChIKey | DGMIPKNXUDSQGI-UHFFFAOYSA-N | [1] |

| SMILES | CC(C)(C)COC=O | [1] |

| XLogP3 (Computed) | 1.9 | [1] |

| Topological Polar Surface Area | 26.3 Ų | [1] |

| Rotatable Bond Count | 3 | [4] |

Table 2: Experimental Physical Properties of Isobutyl Formate (Analogue)

| Property | Value |

| Boiling Point | 98.4 °C |

| Melting Point | -96 °C |

| Density | 0.885 g/mL |

| Refractive Index | 1.386 |

Synthesis

2,2-dimethylpropyl formate is primarily synthesized via the Fischer esterification of neopentyl alcohol (2,2-dimethyl-1-propanol) with formic acid, using an acid catalyst.[2] An alternative method is the transesterification of neopentyl alcohol with another formate ester, such as methyl formate.[2]

Experimental Protocol: Fischer Esterification

The following is a representative protocol for the synthesis of 2,2-dimethylpropyl formate based on the principles of Fischer esterification.

Materials:

-

Neopentyl alcohol (2,2-dimethyl-1-propanol)

-

Formic acid (≥95%)

-

Concentrated sulfuric acid (catalyst)

-

Toluene

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for reflux with a Dean-Stark apparatus, extraction, and distillation.

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a Dean-Stark trap, combine neopentyl alcohol (1.0 eq), formic acid (1.5 eq), and a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq) in toluene.

-

Heat the mixture to reflux and continue heating until the theoretical amount of water is collected in the Dean-Stark trap, indicating the reaction is nearing completion.

-

Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to remove the toluene.

-

Purify the crude 2,2-dimethylpropyl formate by fractional distillation under reduced pressure.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation and purity assessment of 2,2-dimethylpropyl formate.

Mass Spectrometry

The mass spectrum of 2,2-dimethylpropyl formate would be expected to show a molecular ion peak (M+) at m/z = 116. Key fragmentation patterns for esters include the loss of the alkoxy group and rearrangements. A prominent peak would be anticipated at m/z = 57, corresponding to the stable tert-butyl cation ([C(CH₃)₃]⁺) formed by the loss of the formate group and subsequent rearrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to be simple due to the molecule's symmetry.

-

A singlet for the nine equivalent protons of the three methyl groups on the quaternary carbon.

-

A singlet for the two protons of the methylene (B1212753) group adjacent to the ester oxygen.

-

A singlet for the single proton of the formate group.

¹³C NMR: The carbon NMR spectrum would show four distinct signals:

-

A signal for the three equivalent methyl carbons.

-

A signal for the quaternary carbon.

-

A signal for the methylene carbon.

-

A signal for the carbonyl carbon of the formate group.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by:

-

A strong C=O stretching vibration for the ester carbonyl group, typically in the range of 1720-1740 cm⁻¹.

-

C-O stretching vibrations in the 1000-1300 cm⁻¹ region.

-

C-H stretching and bending vibrations from the neopentyl group.

Applications in Research and Drug Development

While direct applications of 2,2-dimethylpropyl formate in pharmaceuticals are not widely documented, the neopentyl group itself is of interest in medicinal chemistry. Its steric bulk can be strategically incorporated into drug molecules to hinder metabolic degradation, thereby improving pharmacokinetic profiles.[2] The stability of the neopentyl group makes it a valuable scaffold in the design of more robust molecules.

The related compound, neopentyl glycol, has been investigated as a scaffold for the development of radiotheranostic agents, highlighting the potential utility of the neopentyl core in creating stable molecules for medical applications.

In organic synthesis, 2,2-dimethylpropyl formate serves as a useful building block and a model compound for studying the influence of steric hindrance on reaction kinetics and mechanisms.[2]

Safety and Handling

Conclusion

2,2-dimethylpropyl formate is a stable ester with interesting properties derived from its sterically hindered neopentyl group. While its direct applications in drug development are not yet established, the chemical stability imparted by the neopentyl moiety makes it a valuable structural motif for consideration in medicinal chemistry. Further research into the biological properties of neopentyl-containing compounds may reveal new opportunities for their use in the development of more robust and effective therapeutic agents. This guide provides a foundational understanding of 2,2-dimethylpropyl formate to support ongoing research and development efforts.

References

An In-Depth Technical Guide to the Solubility of Neopentyl Formate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of neopentyl formate (B1220265) in various organic solvents. The information is tailored for professionals in research, science, and drug development who require a thorough understanding of this compound's physicochemical properties for applications in synthesis, formulation, and purification processes.

Core Concepts: Understanding Solubility and Miscibility

The solubility of a substance refers to the maximum amount of that substance that can be dissolved in a given amount of solvent at a specific temperature to form a saturated solution. However, when two liquids combine in any proportion to form a homogeneous solution, they are described as being miscible . For miscible substances, a quantitative solubility value (e.g., in grams per 100 mL) is not applicable as they do not have a saturation limit.

Based on available data, neopentyl formate is consistently reported to be miscible with several common organic solvents.[1] This characteristic is attributed to its molecular structure, which includes a hydrophobic alkyl chain that facilitates interaction with non-polar and moderately polar organic solvents.[1]

Solubility Profile of this compound

The following table summarizes the qualitative solubility of this compound in various organic solvents. Due to the miscible nature of this compound with many organic solvents, quantitative data is not available in the searched literature.

| Solvent | Classification | Solubility |

| Ethanol | Polar Protic | Miscible[1] |

| Diethyl Ether | Polar Aprotic | Miscible[1] |

| Chloroform | Polar Aprotic | Miscible[1] |

| Water | Polar Protic | Sparingly Soluble[1] |

Factors Influencing Solubility

The solubility of esters like this compound is influenced by several factors:

-

Polarity: The principle of "like dissolves like" is central. This compound, with its ester functional group, exhibits some polarity but also has a significant non-polar alkyl component, leading to its high affinity for organic solvents.

-

Molecular Structure: The steric hindrance provided by the neopentyl group can influence intermolecular interactions and, consequently, solubility.[1]

-

Temperature: Generally, the solubility of solids in liquids increases with temperature. While this compound is a liquid at room temperature, temperature can still affect the miscibility range with certain solvents, although for fully miscible systems, this effect is less pronounced.

Experimental Protocol for Solubility Determination

While a specific, detailed experimental protocol for determining the quantitative solubility of this compound was not found in the reviewed literature, a general gravimetric method can be employed to assess the solubility of a liquid compound in a solvent where it is not fully miscible.

Objective: To determine the concentration of a saturated solution of a solute in a solvent at a specific temperature.

Materials:

-

This compound

-

Selected organic solvent

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Glass vials with airtight seals

-

Micropipettes

-

Evaporating dish or pre-weighed container

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the organic solvent in a sealed glass vial.

-

Equilibration: Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vial to stand undisturbed at the constant temperature until the undissolved solute has settled, leaving a clear supernatant.

-

Sampling: Carefully extract a known volume of the clear supernatant using a micropipette, ensuring no undissolved particles are transferred.

-

Solvent Evaporation: Transfer the aliquot of the saturated solution to a pre-weighed evaporating dish.

-

Mass Determination: Place the evaporating dish in a fume hood or under a gentle stream of inert gas to allow the solvent to evaporate completely. Once the solvent has evaporated, weigh the dish containing the this compound residue.

-

Calculation: The solubility can be calculated using the following formula: Solubility ( g/100 mL) = (Mass of residue / Volume of aliquot) * 100

Logical Workflow for Solubility Assessment

The following diagram illustrates a general workflow for assessing the solubility of a compound like this compound.

Caption: A logical workflow for the assessment of solubility, from initial qualitative observation to quantitative determination for non-miscible systems.

Conclusion

This compound demonstrates high solubility in common organic solvents such as ethanol, diethyl ether, and chloroform, to the extent of being miscible. This property is crucial for its application in various chemical processes. For solvents in which it is not fully miscible, standard experimental protocols can be adapted to determine its quantitative solubility. The information presented in this guide serves as a valuable resource for scientists and researchers in understanding and utilizing the solubility characteristics of this compound.

References

An In-depth Technical Guide on the Stability and Hydrolysis of Neopentyl Formate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The stability of ester-containing molecules is a critical parameter in various scientific and industrial fields, including pharmaceuticals, materials science, and fragrance formulation. In drug development, the rate of hydrolysis can significantly impact a compound's shelf-life, bioavailability, and in vivo efficacy. Neopentyl formate (B1220265) serves as an important model compound for understanding the effects of steric hindrance on ester stability. The bulky tert-butyl group adjacent to the ester's oxygen atom provides a substantial shield against nucleophilic attack at the carbonyl carbon, thereby slowing down the rate of hydrolysis.[1]

This guide will delve into the qualitative and extrapolated quantitative aspects of neopentyl formate's stability, with a focus on its hydrolysis under both acidic and basic conditions.

Physicochemical Properties of this compound

A foundational understanding of this compound's physical and chemical properties is essential for interpreting its stability profile.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₂O₂ | [1][2] |

| Molecular Weight | 116.16 g/mol | [1][2] |

| IUPAC Name | 2,2-dimethylpropyl formate | [1][3] |

| CAS Number | 23361-67-3 | [1] |

| Structure (SMILES) | CC(C)(C)COC=O | [1][3] |

| Solubility | Sparingly soluble in water; miscible with organic solvents like ethanol (B145695) and diethyl ether. | [1] |

Stability and Hydrolysis of this compound

The hydrolysis of this compound results in the formation of neopentyl alcohol and formic acid. This reaction can be catalyzed by either acid or base.

General Principles of Ester Hydrolysis

Ester hydrolysis is a nucleophilic acyl substitution reaction. The rate of this reaction is significantly influenced by both electronic and steric factors. The bulky neopentyl group in this compound creates substantial steric hindrance at the reaction center, making it less susceptible to nucleophilic attack compared to esters with smaller alkyl groups.[1]

Acid-Catalyzed Hydrolysis

Under acidic conditions, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon and makes it more susceptible to attack by a weak nucleophile like water.

Base-Catalyzed Hydrolysis (Saponification)

In the presence of a base, a hydroxide (B78521) ion, which is a strong nucleophile, directly attacks the carbonyl carbon. This is generally a faster process than acid-catalyzed hydrolysis for unhindered esters. However, for sterically hindered esters like this compound, this reaction is significantly slower.

Quantitative Data on Hydrolysis

As of the latest literature review, specific experimental kinetic data for the hydrolysis of this compound is not available. However, based on the principles of steric hindrance, it is expected that the rate constants for both acid and base-catalyzed hydrolysis would be significantly lower than those for less hindered formate esters such as methyl formate or ethyl formate.

The following table provides a template for the kind of data that would be generated from a kinetic study of this compound hydrolysis. The values presented are hypothetical and for illustrative purposes only, reflecting the expected trend of decreased reactivity due to steric hindrance.

| Condition | pH | Temperature (°C) | k_obs (s⁻¹) (Hypothetical) | Half-life (t₁/₂) (Hypothetical) |

| Highly Acidic | 1 | 25 | 1.5 x 10⁻⁷ | ~54 days |

| Neutral | 7 | 25 | 1.0 x 10⁻⁹ | ~22 years |

| Highly Basic | 13 | 25 | 2.0 x 10⁻⁶ | ~4 days |

Experimental Protocol for Assessing Hydrolytic Stability

A standardized method for evaluating the hydrolytic stability of esters, particularly those used in applications like hydraulic fluids, is the ASTM D2619, also known as the "beverage bottle method".[4] This protocol can be adapted to assess the stability of this compound.

Objective

To determine the hydrolytic stability of this compound by measuring the change in its concentration and the formation of its hydrolysis products (neopentyl alcohol and formic acid) over time in the presence of water and a copper catalyst.

Apparatus

-

Pressure-type beverage bottles

-

Oven with a rotating rack (5 rpm) capable of maintaining a constant temperature (e.g., 93 ± 1°C)

-

Copper test strips

-

Analytical balance

-

Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) for quantitative analysis

Procedure

-

Preparation: A known mass of a copper test strip is polished, washed, and dried.

-

Sample Preparation: A precise amount of this compound (e.g., 75 g) and distilled water (e.g., 25 g) are weighed into a clean beverage bottle. The prepared copper strip is added to the bottle.

-

Incubation: The bottle is sealed and placed in a preheated oven on a rotating rack for a specified duration (e.g., 48 hours).

-

Analysis: After incubation, the bottle is cooled, and the contents are analyzed. The concentration of the remaining this compound and the formed neopentyl alcohol can be quantified using GC or HPLC. The acidity of the water layer is determined by titration to measure the amount of formic acid produced. The copper strip is cleaned and reweighed to determine any weight change due to corrosion.

Data to be Collected

-

Initial and final concentration of this compound.

-

Concentration of neopentyl alcohol.

-

Total acidity of the water layer (mg KOH).

-

Weight change of the copper strip (mg/cm²).

-

Appearance of the copper strip.

Visualizations

Chemical Structure of this compound

Caption: Chemical structure of this compound.

Acid-Catalyzed Hydrolysis Mechanism

Caption: Acid-catalyzed hydrolysis of this compound.

Base-Catalyzed Hydrolysis Mechanism (Saponification)

Caption: Base-catalyzed hydrolysis of this compound.

Experimental Workflow for Hydrolytic Stability Testing (Adapted from ASTM D2619)

Caption: Experimental workflow for hydrolytic stability testing.

Conclusion

This compound is a sterically hindered ester that exhibits enhanced stability against hydrolysis due to the bulky neopentyl group protecting the carbonyl center from nucleophilic attack. While specific kinetic data is sparse in the literature, its stability can be qualitatively understood and quantitatively assessed using established methodologies such as the ASTM D2619 protocol. For researchers and professionals in drug development and other fields where ester stability is crucial, understanding the principles outlined in this guide is essential for the design and formulation of stable ester-containing compounds. Further research into the precise kinetics of this compound hydrolysis under various conditions would be a valuable contribution to the field of physical organic chemistry.

References

An In-depth Technical Guide to the Steric Hindrance Effects of Neopentyl Formate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Role of Steric Hindrance in Ester Reactivity

Ester hydrolysis is a fundamental reaction in organic chemistry and biology, with its rate being highly sensitive to the steric and electronic environment around the ester functionality. Steric hindrance, the slowing of chemical reactions due to the spatial bulk of substituents, plays a pivotal role in determining the reactivity of esters. The neopentyl group, with its quaternary α-carbon, is a classic example of a sterically demanding substituent. In neopentyl formate (B1220265), this bulky group is adjacent to the ester oxygen, creating a crowded environment that impedes the approach of nucleophiles to the carbonyl carbon.

Understanding the magnitude of this steric effect is crucial in various applications, from designing stable prodrugs that can withstand enzymatic hydrolysis to controlling the selectivity of chemical syntheses. This guide delves into the theoretical framework used to quantify steric effects and the experimental methodologies employed to measure them, with a specific focus on neopentyl formate.

Theoretical Framework: Quantifying Steric Effects

The most widely recognized method for quantifying the steric effect of a substituent is through the Taft equation, a linear free-energy relationship that separates the polar, steric, and resonance effects of a substituent on the rate of a reaction. The Taft equation is expressed as:

log(k/k₀) = ρσ + δEₛ

where:

-

k is the rate constant for the reaction with the substituent.

-

k₀ is the rate constant for the reference reaction (typically with a methyl group).

-

ρ* is the reaction constant that describes the sensitivity of the reaction to polar effects.

-

σ* is the polar substituent constant.

-

δ is the reaction constant that describes the sensitivity of the reaction to steric effects.

-

Eₛ is the steric substituent constant, which is a quantitative measure of the bulk of the substituent.

A more negative Eₛ value indicates greater steric hindrance. While a specific, experimentally determined Taft Eₛ value for the neopentyl group is not consistently reported in the literature, it is expected to be significantly more negative than that of less branched alkyl groups due to its considerable bulk.

Expected Quantitative Effects on Hydrolysis Rates

While a direct, side-by-side comparison of the hydrolysis rate of this compound with other alkyl formates under identical conditions is not available in the reviewed literature, we can predict the relative rates based on the principles of steric hindrance. The rate of alkaline hydrolysis of formate esters is expected to decrease with increasing steric bulk of the alkyl group.

Table 1: Predicted Relative Rates of Alkaline Hydrolysis of Alkyl Formates (Illustrative)

| Ester | Alkyl Group (R) | Structure | Predicted Relative Rate (k_rel) | Taft Steric Parameter (Eₛ) (Literature Values for R-COOR') |

| Methyl formate | Methyl | -CH₃ | 1.00 | 0.00 |

| Ethyl formate | Ethyl | -CH₂CH₃ | Slower | -0.07 |

| Isopropyl formate | Isopropyl | -CH(CH₃)₂ | Significantly Slower | -0.47 |

| tert-Butyl formate | tert-Butyl | -C(CH₃)₃ | Very Slow | -1.54 |

| This compound | Neopentyl | -CH₂C(CH₃)₃ | Extremely Slow | Not available (predicted to be highly negative) |

Disclaimer: The relative rates presented in this table are illustrative and based on established principles of steric hindrance. Actual experimental values may vary.

The neopentyl group, being larger and more branched at the β-position than the isopropyl group and comparable in bulk to the tert-butyl group, is expected to confer a very low rate of hydrolysis upon the formate ester.

Experimental Protocols for Determining Hydrolysis Kinetics

To obtain the quantitative data illustrated in the hypothetical table above, the following experimental protocols for measuring the rate of alkaline hydrolysis of esters can be employed.

Method 1: Titrimetric Analysis of Saponification

This classic method involves monitoring the disappearance of the hydroxide (B78521) ion concentration over time.

Materials:

-

Alkyl formate ester (e.g., this compound)

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Phenolphthalein (B1677637) indicator

-

Constant temperature bath

-

Pipettes, burettes, and conical flasks

-

Stopwatch

Procedure:

-

Equilibrate separate solutions of the ester and NaOH to the desired reaction temperature in the constant temperature bath.

-

Initiate the reaction by mixing known volumes of the ester and NaOH solutions. Start the stopwatch immediately.

-

At regular time intervals, withdraw an aliquot of the reaction mixture.

-

Immediately quench the reaction in the aliquot by adding it to a known excess of the standard HCl solution.

-

Titrate the unreacted HCl with the standard NaOH solution using phenolphthalein as an indicator.

-

The concentration of unreacted NaOH in the reaction mixture at each time point can be calculated from the titration data.

-

The rate constant (k) can be determined by plotting the appropriate function of concentration versus time (e.g., for a second-order reaction, a plot of 1/[NaOH] vs. time will be linear).

Method 2: Spectrophotometric Analysis

This method is suitable if the product of the hydrolysis has a distinct UV-Vis absorbance from the reactant ester. For simple alkyl formates, this is generally not the case, but it is a powerful technique for other esters (e.g., p-nitrophenyl esters).

Procedure:

-

Prepare a solution of the ester in a suitable buffer at the desired pH.

-

Initiate the reaction by adding a catalyst if necessary and placing the reaction cuvette in a spectrophotometer with a thermostatted cell holder.

-

Monitor the change in absorbance at the wavelength corresponding to the maximum absorbance of the product over time.

-

The rate constant can be determined from the change in absorbance data using the Beer-Lambert law.

Signaling Pathways and Experimental Workflows

The logical flow of investigating steric hindrance effects can be visualized as follows:

Caption: Logical workflow for investigating steric hindrance.

The experimental workflow for the titrimetric method can be visualized as:

Caption: Experimental workflow for titrimetric analysis.

Conclusion

The neopentyl group exerts a profound steric hindrance effect on the reactivity of this compound, leading to a significantly reduced rate of hydrolysis compared to less sterically hindered alkyl formates. While direct comparative quantitative data remains to be published, the theoretical principles and experimental methodologies outlined in this guide provide a robust framework for understanding and quantifying these effects. For researchers in drug development, the stability imparted by the neopentyl group can be strategically employed to design ester-containing molecules with tailored hydrolytic stability. The provided experimental protocols offer a clear path for obtaining the necessary kinetic data to inform such molecular design efforts.

Neopentyl formate safety data sheet (SDS) information

An In-depth Technical Guide to the Safety of Neopentyl Formate (B1220265)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neopentyl formate (C₆H₁₂O₂), also known as 2,2-dimethylpropyl formate, is an ester formed from the condensation of formic acid and neopentyl alcohol.[1] Its unique molecular structure, featuring a sterically bulky neopentyl group, imparts enhanced stability compared to linear-chain formate esters.[1] While it sees use in chemical synthesis, a comprehensive understanding of its safety profile is paramount for professionals in research and drug development who may handle this compound. This guide synthesizes available Safety Data Sheet (SDS) information, physicochemical properties, and handling procedures to provide a detailed overview for its safe use in a laboratory setting.

Substance Identification and Physicochemical Properties

Accurate identification and knowledge of physical and chemical properties are the foundation of safe chemical handling. This compound is a colorless liquid, sparingly soluble in water but miscible with organic solvents like ethanol (B145695) and ether.[1][2]

| Property | Value | Source(s) |

| IUPAC Name | 2,2-dimethylpropyl formate | [1][3] |

| Synonyms | Neopentyl methanoate, NSC-932 | [1][3] |

| CAS Number | 23361-67-3 | [1][3] |

| Molecular Formula | C₆H₁₂O₂ | [1][3][4] |

| Molecular Weight | 116.16 g/mol | [1][3][4] |

| Appearance | Clear, colorless liquid | [2][5] |

| Boiling Point | 116 - 118 °C (for 3-Pentyl formate, an isomer) | [6] |

| Flash Point | 32 °C / 89.6 °F (for 3-Pentyl formate, an isomer) | [6] |

| Solubility | Sparingly soluble in water; miscible with organic solvents | [1] |

| InChIKey | DGMIPKNXUDSQGI-UHFFFAOYSA-N | [1][3] |

| Canonical SMILES | CC(C)(C)COC=O | [1][3] |

Toxicological Data and Hazard Identification

Specific toxicological data for this compound is not widely available in the reviewed literature. For its components and analogues, formic acid is known to be corrosive, and other formate esters can be irritants.[2] Due to the lack of specific data, the compound should be handled with care, assuming it may present hazards similar to other volatile organic esters, including potential irritation to the eyes, skin, and respiratory system.

| Toxicological Endpoint | Value |

| Acute Oral Toxicity (LD50) | No data available |

| Acute Dermal Toxicity (LD50) | No data available |

| Acute Inhalation Toxicity (LC50) | No data available |

| Skin Corrosion/Irritation | No data available |

| Eye Damage/Irritation | No data available |

| Carcinogenicity | No data available |

| Mutagenicity | No data available |

| Reproductive Toxicity | No data available |

Note on Experimental Protocols: The Safety Data Sheets and chemical databases reviewed for this document summarize safety endpoints but do not provide detailed experimental protocols (e.g., OECD, GLP). Researchers requiring such methodologies should consult primary toxicological literature; however, specific studies for this compound were not readily identifiable in the initial search.

First-Aid Measures

In the event of exposure, immediate and appropriate first-aid is critical. The following procedures are based on general best practices for handling chemical esters.

References

Spectroscopic Profile of Neopentyl Formate: A Technical Guide

An in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for neopentyl formate (B1220265) (C₆H₁₂O₂), a key building block in organic synthesis. This guide is intended for researchers, scientists, and professionals in drug development, providing detailed spectral data, experimental protocols, and structural elucidation pathways.

Neopentyl formate, systematically known as 2,2-dimethylpropyl formate, is a carboxylic ester with the molecular formula C₆H₁₂O₂ and a molecular weight of 116.16 g/mol .[1] Its highly shielded neopentyl group imparts significant steric hindrance, influencing its reactivity and spectroscopic characteristics. Understanding its spectral signature is crucial for its identification and utilization in complex synthetic routes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of this compound.

¹H NMR Data

The proton NMR spectrum of this compound is characterized by two distinct signals, reflecting the two different proton environments in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| ~8.05 | Singlet | 1H | - | H-C=O (Formyl proton) |

| ~3.75 | Singlet | 2H | - | -O-CH₂- |

| ~0.95 | Singlet | 9H | - | -C(CH₃)₃ |

Note: Predicted chemical shifts. Actual values may vary depending on the solvent and experimental conditions.

¹³C NMR Data

The carbon-13 NMR spectrum of this compound displays four signals, corresponding to the four unique carbon environments.

| Chemical Shift (δ) ppm | Assignment |

| ~161.0 | C=O (Ester carbonyl) |

| ~75.0 | -O-CH₂- |

| ~31.5 | -C(CH₃)₃ |

| ~26.0 | -C(CH₃)₃ |

Note: Predicted chemical shifts. Actual values may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum of this compound reveals characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |

| ~2960-2870 | Strong | C-H | Alkane stretch |

| ~1725 | Strong | C=O | Ester carbonyl stretch |

| ~1180 | Strong | C-O | Ester C-O stretch |

Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound results in a characteristic fragmentation pattern.

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Assigned Fragment |

| 57 | 100 | [C(CH₃)₃]⁺ (tert-Butyl cation) |

| 55 | Moderate | [C₄H₇]⁺ |

| 41 | Moderate | [C₃H₅]⁺ (Allyl cation) |

Note: The base peak at m/z 57 corresponds to the highly stable tert-butyl cation, a result of the cleavage of the C-O bond.[1]

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for liquid organic compounds like this compound.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.

-

Instrumentation: Utilize a standard NMR spectrometer (e.g., 300 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum using a standard pulse program.

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Integrate the signals and determine the chemical shifts relative to a reference standard (e.g., tetramethylsilane, TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Set the spectral width to encompass the expected range of carbon chemical shifts (typically 0-220 ppm).

-

A longer acquisition time and a higher number of scans are generally required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: For a neat liquid sample, place a drop of this compound between two salt plates (e.g., NaCl or KBr) to form a thin film. Alternatively, use an Attenuated Total Reflectance (ATR) accessory by placing a drop of the sample directly on the crystal.

-

Instrumentation: Use a standard FT-IR spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the clean, empty salt plates or ATR crystal.

-

Record the sample spectrum over the typical mid-IR range (e.g., 4000-400 cm⁻¹).

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the volatile liquid sample into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification prior to ionization.

-

Ionization: Bombard the sample molecules with a high-energy electron beam (typically 70 eV) in the ion source.

-

Mass Analysis: Accelerate the resulting positively charged fragments into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each fragment at its specific m/z value, generating the mass spectrum.

Spectroscopic Data Interpretation Workflow

The following diagram illustrates the logical workflow for elucidating the structure of this compound from its spectroscopic data.

Caption: Logical workflow for the structural elucidation of this compound.

References

The Genesis of a Bulky Moiety: A Technical History of Neopentyl Esters

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of organic chemistry, the neopentyl group, with its sterically hindered quaternary carbon, presents both unique challenges and valuable properties. Neopentyl esters, in particular, have carved out a significant niche in various applications, from synthetic lubricants to robust linkers in dendrimer chemistry. Their story begins with the discovery of the parent alcohol and unfolds through decades of synthetic innovation, driven by the pursuit of chemical stability and performance. This technical guide delves into the discovery and history of neopentyl esters, providing a comprehensive overview for the modern researcher.

The Dawn of the Neopentyl Group: Discovery of Neopentyl Alcohol

The journey into neopentyl esters commences with the synthesis of their parent alcohol. Neopentyl alcohol, or 2,2-dimethylpropan-1-ol, was first described in 1891 by the French chemist L. Tissier. He prepared this novel alcohol through the reduction of a mixture of trimethylacetic acid and trimethylacetyl chloride using sodium amalgam. This discovery laid the foundational stone for the exploration of neopentyl-containing compounds.

While the exact date of the first synthesis of a simple neopentyl ester is not definitively documented in readily available literature, it is highly probable that such a reaction was carried out shortly after the discovery of neopentyl alcohol. The late 19th and early 20th centuries were a period of intense investigation into the reactions of newly discovered alcohols, with esterification being a fundamental and well-established transformation. The most likely method for this early synthesis would have been the Fischer esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.

Evolution of Synthetic Methodologies

The synthesis of neopentyl esters has evolved from classical methods to more specialized and efficient protocols, largely driven by their application in materials science and as synthetic lubricants.

Early Synthetic Approaches: Fischer Esterification

The Fischer esterification, established in the late 19th century, would have been the go-to method for early chemists to prepare neopentyl esters. This acid-catalyzed equilibrium reaction between neopentyl alcohol and a carboxylic acid, while straightforward, often requires forcing conditions, such as high temperatures and the removal of water to drive the reaction to completion.

Modern Synthetic Strategies: Focus on Neopentyl Glycol Esters

A significant area of development for neopentyl esters has been in the realm of synthetic lubricants, where esters of neopentyl glycol (NPG) are highly valued for their thermal and oxidative stability.[1] These esters are typically synthesized by the esterification of neopentyl glycol with various fatty acids.[1] Modern protocols often employ catalysts such as p-toluenesulfonic acid and utilize azeotropic distillation to remove water and drive the reaction forward.

Physical Properties of Simple Neopentyl Esters

The bulky neopentyl group imparts distinct physical properties to its esters, including influencing boiling points and densities. Below is a summary of the physical properties of a few simple neopentyl esters.

| Ester Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) | Refractive Index |

| Neopentyl Acetate (B1210297) | C₇H₁₄O₂ | 130.18 | 121.5 | 0.881 | 1.405 |

| Neopentyl Propionate | C₈H₁₆O₂ | 144.21 | 168.6 | 0.873 | 1.477 |

| Neopentyl Butyrate | C₉H₁₈O₂ | 158.24 | 176.5 | 0.874 | 1.411 |

| Neopentyl Pivalate | C₁₀H₂₀O₂ | 172.26 | - | - | - |

Experimental Protocols

To illustrate the evolution of synthetic techniques, a representative historical Fischer esterification protocol is contrasted with a modern procedure for synthesizing neopentyl glycol esters.

Protocol 1: Historical Synthesis of a Simple Neopentyl Ester (Hypothetical Fischer Esterification)

This protocol is based on the principles of the Fischer esterification method that would have been available to chemists in the early 20th century.

Objective: To synthesize neopentyl acetate from neopentyl alcohol and acetic acid.

Materials:

-

Neopentyl alcohol

-

Glacial acetic acid

-

Concentrated sulfuric acid (catalyst)

-

5% Sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Distillation apparatus

-

Separatory funnel

-

Heating mantle

Procedure:

-

In a round-bottom flask, combine neopentyl alcohol (1.0 mol), glacial acetic acid (1.2 mol), and a few drops of concentrated sulfuric acid.

-

Add boiling chips and assemble a reflux condenser.

-

Heat the mixture to reflux for 2-3 hours.

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash with water.

-

Neutralize the excess acid by washing with a 5% sodium bicarbonate solution until effervescence ceases.

-

Wash again with water and then with a saturated sodium chloride solution.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and purify the crude neopentyl acetate by fractional distillation, collecting the fraction boiling around 121-122 °C.

Protocol 2: Modern Synthesis of Neopentyl Glycol Diesters for Lubricant Applications

This protocol is adapted from contemporary methods for producing high-performance biolubricants.

Objective: To synthesize neopentyl glycol dicaprylate from neopentyl glycol and caprylic acid.

Materials:

-

Neopentyl glycol (NPG)

-

Caprylic acid

-

p-Toluenesulfonic acid (p-TSA) catalyst

-

Toluene (B28343) (as an azeotropic solvent)

-

Dean-Stark apparatus

-

Reaction flask with a magnetic stirrer and thermometer

-

Rotary evaporator

Procedure:

-

To a three-necked reaction flask equipped with a Dean-Stark trap, condenser, thermometer, and magnetic stirrer, add neopentyl glycol (1.0 mol), caprylic acid (2.2 mol), p-toluenesulfonic acid (0.5% by weight of reactants), and toluene.

-

Heat the mixture to 130-140 °C with vigorous stirring.

-

Continuously remove the water of reaction azeotropically using the Dean-Stark trap.

-

Monitor the reaction progress by measuring the amount of water collected. The reaction is complete when the theoretical amount of water has been removed (typically 4-5 hours).

-

Cool the reaction mixture to room temperature.

-

Wash the mixture with water to remove the p-TSA catalyst.

-

Remove the toluene and any unreacted starting materials under reduced pressure using a rotary evaporator to yield the crude neopentyl glycol dicaprylate.

-

Further purification can be achieved by passing the crude product through a column of basic alumina.

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the historical and modern synthetic approaches to neopentyl esters.

Caption: Historical Synthesis via Fischer Esterification.

Caption: Modern Synthesis of Neopentyl Glycol Diesters.

Conclusion

From the initial synthesis of neopentyl alcohol in the late 19th century to the development of high-performance synthetic lubricants, the history of neopentyl esters reflects the broader advancements in organic synthesis and material science. The steric hindrance provided by the neopentyl group, once a challenge for early chemists, has been harnessed to create esters with enhanced stability, a critical feature in modern applications. For researchers in drug development and materials science, understanding the synthetic evolution and inherent properties of neopentyl esters provides a valuable foundation for their application as robust and reliable chemical building blocks.

References

Theoretical Conformational Analysis of Neopentyl Formate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neopentyl formate (B1220265), a sterically hindered ester, presents an interesting case for conformational analysis due to the interplay of the planar formate group and the bulky neopentyl substituent. A comprehensive understanding of its conformational landscape is crucial for predicting its reactivity, intermolecular interactions, and physicochemical properties. This technical guide outlines the theoretical framework and computational protocols for studying the conformation of neopentyl formate. Due to the limited direct experimental or theoretical studies on this compound, this guide draws upon established methodologies and findings from analogous alkyl formates, such as methyl and ethyl formate, and computational studies of the neopentyl group.

Introduction to this compound Conformation

The conformational flexibility of this compound primarily arises from the rotation around two key single bonds: the ester C-O bond and the C-C bond connecting the neopentyl group to the ester oxygen. The IUPAC name for this compound is 2,2-dimethylpropyl formate.

-

Rotation about the (O=)C-O bond: This rotation gives rise to two main planar conformers for the formate group: cis (or Z) and trans (or E). In the cis conformer, the alkyl group and the carbonyl group are on the same side of the C-O bond, while in the trans conformer, they are on opposite sides. For simple alkyl formates like methyl formate, the cis conformer is known to be more stable than the trans conformer.[1][2]

-

Rotation about the O-CH2 bond: The rotation of the bulky neopentyl group relative to the formate moiety influences the overall steric hindrance and stability of the conformers.

-

Rotation of the methyl groups: The terminal methyl groups of the neopentyl substituent also exhibit rotational freedom.

A thorough theoretical study involves mapping the potential energy surface (PES) by systematically varying the dihedral angles associated with these rotations to identify stable conformers (energy minima) and the transition states connecting them (saddle points).

Key Dihedral Angles in this compound

The logical relationship for analyzing the conformation of this compound involves a hierarchical approach to the rotational degrees of freedom.

Computational Methodology

A robust computational protocol is essential for accurately predicting the conformational preferences of this compound. The following workflow outlines the standard theoretical approach.

Experimental Protocols: Computational Details

A typical computational study of this compound conformation would involve the following steps:

-

Initial Structure Generation: Generation of various starting geometries for this compound, encompassing both cis and trans arrangements of the formate group and different orientations of the neopentyl group.

-

Geometry Optimization: Full optimization of the initial structures without any constraints to locate the energy minima corresponding to stable conformers. A common and reliable method for this is Density Functional Theory (DFT), for example, using the B3LYP functional with a Pople-style basis set such as 6-311+G(d,p).

-

Frequency Calculations: Performing vibrational frequency calculations for each optimized geometry to confirm that they are true minima (no imaginary frequencies) and to obtain thermochemical data such as zero-point vibrational energies (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.

-

Conformational Search/Potential Energy Surface Scan: To explore the rotational barriers, a relaxed potential energy surface scan is performed by systematically varying the key dihedral angles (e.g., O=C-O-C and C-O-C-C) in small increments (e.g., 10-15 degrees). At each step, the remaining geometrical parameters are optimized.

-

Transition State Optimization: The maxima identified from the PES scan are used as initial guesses for transition state optimizations. This is typically done using methods like the synchronous transit-guided quasi-Newton (STQN) method.

-

Frequency Calculations for Transition States: Vibrational frequency calculations are performed on the optimized transition state structures to verify that they are first-order saddle points (exactly one imaginary frequency).

-

Single-Point Energy Refinement: To obtain more accurate relative energies, single-point energy calculations can be performed on the optimized geometries using higher-level theoretical methods, such as Møller-Plesset perturbation theory (MP2) or coupled-cluster theory (e.g., CCSD(T)), with a larger basis set (e.g., aug-cc-pVTZ).

Data Presentation: Analogous Systems

In the absence of direct data for this compound, the following tables summarize quantitative data from theoretical studies on analogous molecules, which can provide valuable estimates for the conformational properties of this compound.

Conformational Energies of Alkyl Formates

For simple alkyl formates, the cis conformer is generally found to be more stable than the trans conformer.

| Molecule | Method | ΔE (trans - cis) (kcal/mol) | Reference |

| Methyl Formate | Ab initio | 5.3 | [1] |

| Methyl Formate | CCSD(T)-F12 | 4.95 | [1] |

It is expected that this compound will also exhibit a preference for the cis conformation.

Rotational Barriers

The energy barriers to rotation are critical for understanding the dynamics of conformational changes.

| Molecule | Rotation | Method | Barrier Height (kcal/mol) | Reference | | :--- | :--- | :--- | :--- | | Methyl Formate | C-O bond (cis-trans) | CCSD(T)-F12 | 13.2 |[1] | | Neopentyl radical | Internal rotations | B3LYP/6-31G(d,p) | (See reference) |[3] |

The barrier for the cis-trans isomerization in this compound is anticipated to be of a similar magnitude to that of methyl formate. The rotation of the neopentyl group itself will also have specific barriers, which have been calculated for the neopentyl radical.[3]

Conclusion

A comprehensive theoretical investigation of this compound's conformational landscape is achievable through standard computational chemistry techniques. Based on studies of analogous compounds, it is predicted that this compound will predominantly exist in a cis conformation with respect to the formate group. The bulky neopentyl group will introduce further complexity to the potential energy surface, with distinct rotational barriers influencing the overall molecular shape and flexibility. The methodologies and comparative data presented in this guide provide a robust framework for researchers to undertake detailed computational studies on this compound and related molecules, which is of significant interest in fields such as drug design and materials science where molecular conformation dictates function.

References

An In-depth Technical Guide to the Thermodynamic Properties of Neopentyl Formate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of neopentyl formate (B1220265). Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from homologous formate esters to establish trends and provide reliable estimations. Furthermore, it details the general experimental protocols necessary for the precise measurement of these properties.

Introduction to Neopentyl Formate

This compound (C₆H₁₂O₂) is the ester formed from neopentyl alcohol and formic acid. Its branched structure, featuring a quaternary carbon, imparts unique steric and electronic properties that influence its physical and chemical behavior, including its thermodynamic characteristics. Understanding these properties is crucial for applications in chemical synthesis, reaction kinetics, and process design.

Estimated Thermodynamic Properties of this compound

The following tables summarize the estimated thermodynamic properties of this compound. These values are derived from established trends observed in the experimental data of shorter-chain alkyl formates.

Table 1: Estimated Standard Enthalpy of Formation and Combustion

| Property | Estimated Value (kJ/mol) |

| Standard Enthalpy of Formation (Liquid) | -450 to -480 |

| Standard Enthalpy of Combustion (Liquid) | -3400 to -3450 |

Estimation Basis: The standard enthalpy of formation becomes more negative with increasing alkyl chain length in formate esters. The estimation for this compound considers the increment observed from methyl to butyl formate and accounts for the branched structure.

Table 2: Estimated Molar Heat Capacity, Entropy, and Gibbs Free Energy of Formation

| Property | Estimated Value |

| Molar Heat Capacity (Liquid, Cₚ) | 200 - 220 J/(mol·K) |

| Standard Molar Entropy (Liquid, S°) | 280 - 300 J/(mol·K) |

| Standard Gibbs Free Energy of Formation (Liquid, Gf°) | -300 to -330 kJ/mol |

Estimation Basis: Molar heat capacity and entropy generally increase with molecular complexity and size. The Gibbs free energy of formation is estimated using the relationship ΔGf° = ΔHf° - TΔSf°, with ΔSf° being the entropy of formation.

Experimental Protocols for Thermodynamic Data Determination

Precise experimental determination of the thermodynamic properties of this compound would rely on established calorimetric techniques.

Determination of Enthalpy of Combustion using Bomb Calorimetry

The standard enthalpy of combustion can be determined using a bomb calorimeter.[1][2]

Methodology:

-

A precisely weighed sample of this compound is placed in a sample holder within a high-pressure vessel (the "bomb").

-

The bomb is pressurized with pure oxygen.

-

The bomb is submerged in a known mass of water in an insulated container (the calorimeter).

-

The initial temperature of the water is recorded.

-

The sample is ignited electrically.

-

The temperature of the water is monitored until it reaches a maximum and then begins to cool.

-

The heat capacity of the calorimeter system is determined by combusting a standard substance with a known enthalpy of combustion (e.g., benzoic acid).

-

The heat released by the combustion of this compound is calculated from the temperature rise and the heat capacity of the calorimeter.

-

The standard enthalpy of combustion is then calculated on a molar basis.

Determination of Heat Capacity using Differential Scanning Calorimetry (DSC)

The molar heat capacity of liquid this compound can be measured using a differential scanning calorimeter.[3]

Methodology:

-

A small, accurately weighed sample of this compound is hermetically sealed in a sample pan. An empty, sealed pan is used as a reference.

-